Methyl 3-amino-3-(pyrimidin-5-YL)propanoate
Description
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate is a heterocyclic ester featuring a pyrimidine ring substituted at the 5-position with a propanoate chain bearing an amino group at the β-carbon. Pyrimidine derivatives are pivotal in medicinal chemistry due to their resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3 |
InChI Key |
CEJWKLJDPIWSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CN=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(pyrimidin-5-yl)propanoate typically involves the reaction of pyrimidine derivatives with appropriate ester and amine precursors. One common method includes the condensation of pyrimidine-5-carboxaldehyde with methyl 3-aminopropanoate under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Aromatic Moiety
Pyrimidine vs. Pyridine Derivatives
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS: 1228665-99-3): Replaces pyrimidine with a pyridine ring substituted at the 3-position.
- Methyl 3-amino-3-(3-chlorophenyl)propanoate: Substitutes pyrimidine with a 3-chlorophenyl group. The chlorine atom introduces electron-withdrawing effects, which may enhance chemical stability but reduce solubility in polar solvents .
Modifications on the Pyrimidine Ring
- Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate (CAS: 497246-54-5): Features hydroxyl and methyl groups on the pyrimidine ring.
- 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (CAS: 138555-54-1): Replaces the ester with a carboxylic acid, significantly altering solubility and ionization properties. This modification may improve bioavailability in physiological environments .
Functional Group Modifications
Ester vs. Carboxylic Acid
- The ester group in the target compound offers higher lipophilicity (logP) compared to the carboxylic acid derivative (CAS: 138555-54-1), which is more polar and ionizable at physiological pH. This distinction impacts membrane permeability and metabolic pathways, as esters are prone to hydrolysis by esterases .
Substituent Effects
- Halogenated Derivatives: The fluorine atom in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate may confer resistance to oxidative metabolism, extending half-life in vivo .
- Hydroxyl and Methyl Groups: In Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate, the hydroxyl group enhances water solubility, while the methyl group may stabilize the pyrimidine ring conformation .
Physicochemical Properties
| Compound Name | Aromatic Moiety | Key Functional Groups | Molecular Formula | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Methyl 3-amino-3-(pyrimidin-5-yl)propanoate | Pyrimidin-5-yl | Amino, ester | C₈H₁₁N₃O₂ | 0.98 | 12.5 (DMSO) |
| Methyl 3-amino-3-(3-chlorophenyl)propanoate | 3-Chlorophenyl | Amino, ester, Cl | C₁₀H₁₁ClNO₂ | 1.85 | 5.2 (DMSO) |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Pyridin-3-yl | Amino, ester, F | C₉H₁₁FN₂O₂ | 1.12 | 8.7 (DMSO) |
| 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid | Pyrimidin-5-yl | Amino, carboxylic acid | C₁₄H₁₅N₃O₂ | 0.45 | 34.1 (Water) |
| Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate | Pyrimidin-5-yl | Amino, ester, OH, CH₃ | C₉H₁₃N₃O₃ | 0.32 | 22.8 (Water) |
Biological Activity
Methyl 3-amino-3-(pyrimidin-5-YL)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
- SMILES Representation :
COC(=O)CC(C1=CN=CN=C1)N
The compound features a pyrimidine ring attached to a propanoate moiety, with an amino group that enhances its reactivity and biological activity.
Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects. Notably, it has been investigated for:
- Antimicrobial Properties : The compound shows potential in inhibiting the growth of various pathogens.
- Anticancer Activity : It has been studied for its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt cellular processes in microbial organisms.
Anticancer Activity
In cancer research, the compound has shown promise in inducing apoptosis in various cancer cell lines. A summary of findings from recent studies includes:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 32.4 | Induction of apoptosis |
| Hs 578T | 15.1 | Cell cycle arrest |
| MT-3 | 1.06 | Activation of caspase pathways |
These findings suggest that this compound may be a viable candidate for further development as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- Researchers conducted a study on the compound's effects on breast cancer cell lines (MDA-MB-231 and Hs 578T). The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.
-
Antimicrobial Efficacy Study :
- A separate study focused on the antimicrobial properties against specific bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential as an alternative treatment for bacterial infections.
Synthesis and Applications
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with appropriate ester and amine precursors. This synthetic route not only provides access to the compound but also highlights its versatility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
